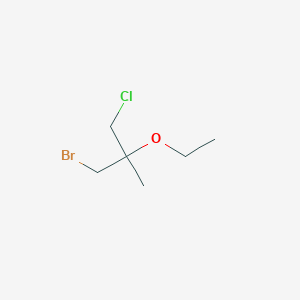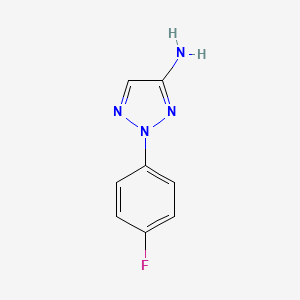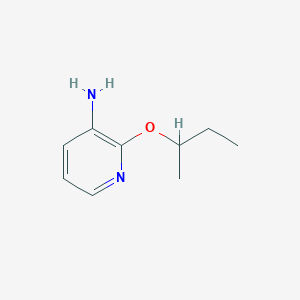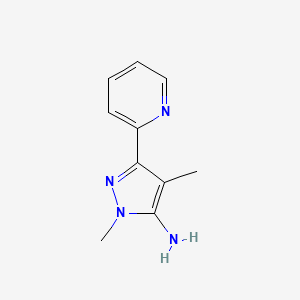
2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The compound’s structure includes a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.
Preparation Methods
The synthesis of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation . Industrial production methods typically involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
2-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoic acid can be compared with other similar compounds, such as:
1H-pyrazole: A simpler pyrazole compound with similar structural features but different reactivity and applications.
3,5-dimethylpyrazole: A pyrazole derivative with additional methyl groups, leading to different chemical and biological properties.
Pyrazolo[1,5-a]pyrimidines: More complex heterocyclic compounds derived from pyrazoles, with unique applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methyl-2-(1-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,7(11)12)6-4-5-10(3)9-6/h4-5H,1-3H3,(H,11,12) |
InChI Key |
WDSKWGVIEZTCJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NN(C=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![diethyl 6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B15239204.png)
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminocyclopropanecarboxylate](/img/structure/B15239226.png)
![4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B15239239.png)

![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239250.png)
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B15239260.png)

![5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239269.png)

